Pyrido[4,3-d]pyrimidine Scaffold Yields Sub-200 nM Fungicidal EC50, Outperforming Commercial Epoxiconazole by 3.5-Fold Against Botrytis cinerea
In a direct head-to-head antifungal efficacy study against Botrytis cinerea, pyrido[4,3-d]pyrimidine derivative 2l exhibited an EC50 value of 0.191 μg/mL, representing a 3.5-fold improvement in potency compared to the commercial triazole fungicide epoxiconazole (EC50 = 0.670 μg/mL) evaluated under identical assay conditions [1]. This performance advantage was further corroborated at the isolated enzyme level, where derivative 2l inhibited sterol 14α-demethylase (CYP51) with an IC50 of 0.219 μg/mL versus 0.802 μg/mL for epoxiconazole—a 3.7-fold potency differential [1]. Multiple pyrido[4,3-d]pyrimidine analogs (compounds 2l, 2m, 4f, and 4g) all demonstrated superior fungicidal activity compared to this established commercial benchmark, confirming that the scaffold advantage is reproducible rather than compound-specific [1].
| Evidence Dimension | Antifungal efficacy against Botrytis cinerea (EC50) |
|---|---|
| Target Compound Data | 0.191 μg/mL (compound 2l, pyrido[4,3-d]pyrimidine derivative) |
| Comparator Or Baseline | 0.670 μg/mL (epoxiconazole, commercial fungicide) |
| Quantified Difference | 3.5-fold improvement in potency |
| Conditions | In vitro fungicidal assay at 16 μg/mL initial screening concentration; EC50 determination via dose-response curve |
Why This Matters
This establishes that the pyrido[4,3-d]pyrimidine scaffold can be elaborated into antifungal agents with potency exceeding a commercial standard, providing a validated starting point for agrochemical or antifungal lead optimization programs.
- [1] Yan Y, et al. Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. J Agric Food Chem. 2024;72(21):12260-12269. View Source
